molecular formula C14H13Br2NO2S B7456720 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide

4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B7456720
M. Wt: 419.1 g/mol
InChI Key: NPHHABACILSIGD-UHFFFAOYSA-N
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Description

4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of two bromine atoms, one on each phenyl ring, and a sulfonamide group attached to a dimethylbenzene moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide typically involves the reaction of 4-bromoaniline with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The bromine atoms can participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide is unique due to the presence of both bromine atoms and the sulfonamide group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br2NO2S/c1-9-8-14(10(2)7-13(9)16)20(18,19)17-12-5-3-11(15)4-6-12/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHHABACILSIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br2NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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